2-Naphthamide

Overview

Description

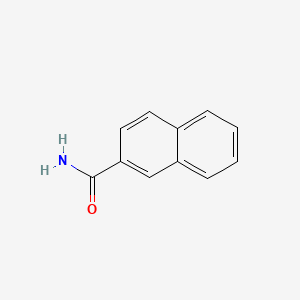

2-Naphthamide is an organic compound with the molecular formula C11H9NO. It is a derivative of naphthalene, where the carboxamide group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

2-Naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are vital for normal brain function.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . The compound’s derivatives, such as 2c and 2g, have shown promising MAO inhibitory activities . For instance, compound 2c most potently inhibited MAO-A, while compound 2g exhibited the most potent MAO-B inhibitory activity .

Biochemical Pathways

The inhibition of MAO and ChE enzymes by this compound affects the metabolic pathways of neurotransmitters. This can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects, particularly in the context of neurological disorders .

Pharmacokinetics

The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds (2a, 2c, 2g, and 2h) obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE enzymes. This can potentially alleviate symptoms associated with neurological conditions such as depression, anxiety, Parkinson’s disease (PD), and Alzheimer’s disease (AD) .

Biochemical Analysis

Biochemical Properties

Naphthalene-2-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of photosynthetic electron transport (PET) in chloroplasts . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, naphthalene-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in the PET process, thereby affecting the overall efficiency of photosynthesis . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

Naphthalene-2-carboxamide has been found to exert significant effects on various types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, naphthalene-2-carboxamide has been shown to affect the expression of genes involved in the PET process, leading to changes in the overall metabolic activity of cells . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of naphthalene-2-carboxamide involves its interactions with various biomolecules at the molecular level. This compound exerts its effects by binding to specific enzymes and proteins, thereby inhibiting or activating their activity . For instance, naphthalene-2-carboxamide has been shown to inhibit the activity of enzymes involved in the PET process, leading to a decrease in photosynthetic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalene-2-carboxamide have been observed to change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to changes in its activity and function . Long-term studies have shown that naphthalene-2-carboxamide can have lasting effects on cellular function, particularly in terms of its impact on photosynthetic efficiency and metabolic activity

Dosage Effects in Animal Models

The effects of naphthalene-2-carboxamide vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, with low doses having minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . At high doses, naphthalene-2-carboxamide can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These dosage effects are critical to consider when evaluating the potential therapeutic applications of this compound.

Metabolic Pathways

Naphthalene-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to affect the activity of enzymes involved in the PET process, leading to changes in the overall metabolic activity of cells . Additionally, naphthalene-2-carboxamide can influence the levels of specific metabolites, thereby impacting cellular metabolism and biochemical pathways.

Transport and Distribution

The transport and distribution of naphthalene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects on biochemical pathways and cellular processes . The localization and accumulation of naphthalene-2-carboxamide within cells are important factors that influence its activity and function.

Subcellular Localization

Naphthalene-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with enzymes, proteins, and other biomolecules . The subcellular localization of naphthalene-2-carboxamide is regulated by targeting signals and post-translational modifications, which direct the compound to its site of action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthamide can be synthesized through the formal condensation of 2-naphthoic acid with ammonia . The reaction typically involves heating the reactants to facilitate the formation of the carboxamide bond. Another method involves the reaction of 2-naphthoic acid with 1,1’-carbonyldiimidazole (CDI) and either ammonia or hydrazine hydrate to yield the corresponding carboxamide .

Industrial Production Methods

In industrial settings, the synthesis of naphthalene-2-carboxamide often involves large-scale reactions using similar methods as described above. The process may include purification steps such as crystallization from ethanol to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Naphthalene-2-carboxylic acid.

Reduction: Naphthylamine derivatives.

Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

2-Naphthamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Naphthamide can be compared with other similar compounds, such as:

Quinoline-2-carboxamides: These compounds also exhibit antimicrobial properties and are studied for their potential as MmpL3 inhibitors.

Indole-2-carboxamides: Known for their potent antitubercular activity, these compounds share structural similarities with naphthalene-2-carboxamide.

4-Arylthiazole-2-carboxamides: These compounds are also potential MmpL3 inhibitors and have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis.

This compound stands out due to its unique structure and the versatility of its derivatives in various applications, from antimicrobial agents to enzyme inhibitors.

Biological Activity

2-Naphthamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Overview of this compound

This compound, a derivative of naphthalene, consists of a naphthalene ring bonded to an amide functional group. Its structural characteristics contribute to its interaction with biological targets, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound and its derivatives. For instance, a series of novel this compound derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant inhibition against various bacterial strains, including resistant phenotypes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Derivative A | Staphylococcus aureus | 16 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 8 µg/mL |

| Derivative C | Candida albicans | 4 µg/mL |

These findings suggest that modifications to the naphthamide structure can enhance antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study reported that specific derivatives showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.5 |

| Derivative D | HeLa (Cervical Cancer) | 10.0 |

| Derivative E | A549 (Lung Cancer) | 12.3 |

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the naphthalene ring significantly influence cytotoxicity, indicating that further optimization could yield more potent anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Efflux Pumps : Certain derivatives act as efflux pump inhibitors (EPIs), enhancing the efficacy of co-administered antibiotics by preventing their expulsion from bacterial cells .

- Induction of Apoptosis : In cancer cells, some derivatives trigger apoptotic pathways, leading to programmed cell death .

- Inhibition of Photosynthetic Electron Transport : Research indicates that specific naphthamide derivatives can inhibit photosynthetic electron transport in plant chloroplasts, showcasing their broad-spectrum biological activity .

Case Studies

- Synergistic Effects with Antibiotics : A study demonstrated that a selected derivative significantly improved the effectiveness of erythromycin against resistant E. coli strains when used in combination therapy .

- Anticancer Efficacy in Vivo : In animal models, certain naphthamide derivatives showed promising results in reducing tumor size and improving survival rates compared to control groups .

Properties

IUPAC Name |

naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXXKQIRGQDWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876686 | |

| Record name | 2NAPHTHYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-82-5 | |

| Record name | 2-Naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2243-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-naphthamide?

A1: The molecular formula of this compound is C11H9NO, and its molecular weight is 171.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Characterization data for this compound and its derivatives often includes:

- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation. []

Q3: How do structural modifications of this compound impact its biological activity?

A3: Research has shown that even small modifications to the this compound scaffold can significantly influence its biological activity. For example:

- Substitution on the naphthalene ring: The position and nature of substituents on the naphthalene ring can drastically alter the compound's potency and selectivity. Introduction of electron-withdrawing groups, like nitro groups, at specific positions can enhance antiproliferative activity. []

- Modifications to the amide moiety: Changes to the amide nitrogen substituent have led to the identification of compounds with varied pharmacological profiles, including dopamine D3 receptor agonists [, ], anti-HIV activity [, ], and isoform-selective phospholipase D2 inhibitors. [, ]

Q4: Can you give specific examples of how substituents on this compound affect its activity?

A4:

- Antimicrobial activity: 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains. [] In another study, the introduction of a trifluoromethyl group led to potent activity against methicillin-resistant Staphylococcus aureus isolates. []

- Anticancer activity: Nitro-substituted hydroxynaphthanilides displayed interesting antiproliferative effects, with the para-nitro isomer showing higher potency than the ortho-nitro counterpart. []

- Dopamine D3 receptor agonism: N-Alkyl-2-naphthamide derivatives bearing a 2-aminomethyl-N-alkylpyrrolidine or 2-aminoethylpyrrolidine moiety at the amide nitrogen exhibit dopamine D3 receptor agonistic activity. []

Q5: Has research explored improving the stability or solubility of this compound derivatives?

A5: Yes, research has investigated formulation strategies to enhance the stability and solubility of this compound derivatives, aiming to improve their bioavailability and therapeutic potential. These strategies may include:

- Salt formation: Formulating the compound as a salt (e.g., hydrochloride salt) can improve its aqueous solubility. []

- Prodrugs: Synthesizing prodrug forms of this compound derivatives can enhance their stability, solubility, and/or target specificity. []

Q6: What are the photochemical properties of this compound derivatives?

A6: Studies have shown that certain this compound derivatives, particularly 1-(2-naphthoyl)aziridine (NAz), undergo interesting photoinduced ring-opening reactions in various solvents. [, , ] For example, irradiation of NAz in alcohols yields different secondary amides depending on the alcohol used. []

Q7: Has computational chemistry been employed in the study of this compound?

A7: Yes, computational techniques have played a role in understanding the structure-activity relationships of this compound derivatives. [, ]

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies help identify key structural features responsible for the observed biological activities and aid in the design of new compounds with improved potency and selectivity. [, ]

- Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives to their target proteins, providing valuable insights into their mechanism of action. [, ]

Q8: What analytical techniques are used to study this compound?

A8: Various analytical methods are employed for the characterization and quantification of this compound and its derivatives. These include:

- Chromatographic techniques: HPLC (High-Performance Liquid Chromatography) with various detection methods, such as UV-Vis, fluorescence, or mass spectrometry, allows for the separation and quantification of this compound derivatives in complex mixtures. [, ]

- Electrochemical methods: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, have been utilized to study the redox behavior and determine the concentration of this compound derivatives. []

- In vitro and in vivo efficacy: Studies have evaluated the efficacy of this compound derivatives against various bacterial strains, including Mycobacterium tuberculosis, [, , ] as well as their anti-HIV activity in cellular models. [, ]

- Toxicity and safety: While promising, more research is needed to fully assess the toxicity and safety profiles of this compound derivatives for potential therapeutic applications. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.